![molecular formula C15H17NO B3092960 1-(2-Phenylmethoxyphenyl)ethanamine CAS No. 123983-01-7](/img/structure/B3092960.png)
1-(2-Phenylmethoxyphenyl)ethanamine
Overview
Description
1-(2-Phenylmethoxyphenyl)ethanamine is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of amines like 1-(2-Phenylmethoxyphenyl)ethanamine can be achieved through various methods. One common method for the synthesis of primary amines involves an S N 2 reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide . The alkyl azide is then reduced to form the amine .Scientific Research Applications
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine . This process involves the use of a (S)-selective-transaminase, an enzyme that catalyzes the transfer of an amino group from a primary amine compound to a ketone compound and vice versa .
Enzyme Design
1-(2-Phenylmethoxyphenyl)ethanamine has been used in the rational design of enzymes . For instance, it was used in the design of a Vibrio fluvialis amine transaminase. The enzyme was engineered with a minimal number of mutations to achieve high catalytic activity and high enantioselectivity .
Industrial Synthetic Applications
The compound presents a great challenge for industrial synthetic applications due to the steric hindrance that limits the catalytic efficiency of amine transaminases toward bulky ketone substrates . However, through rational enzyme design, these challenges can be alleviated .
Production of Pure Chiral Amines
Amine transaminases offer an environmentally sustainable synthesis route for the production of pure chiral amines . 1-(2-Phenylmethoxyphenyl)ethanamine can be used in this process, contributing to the green chemistry initiative .
Pharmaceutical and Agrochemical Industry
There is a high demand in the pharmaceutical and agrochemical industry for efficient synthesis of enantiomerically pure chiral amines . 1-(2-Phenylmethoxyphenyl)ethanamine can be used as a building block for the preparation of these compounds .
Antibacterial Activity
The compound has shown potential for antibacterial activity . For instance, it has been found to inhibit the growth of certain bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which is known to act as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 . This interaction could result in changes in neurotransmitter levels, potentially affecting mood and cognition.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is involved in various metabolic pathways . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .
Pharmacokinetics
Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Based on its structural similarity to phenethylamine, it may have similar effects, such as stimulating the central nervous system and potentially affecting mood and cognition .
properties
IUPAC Name |
1-(2-phenylmethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOVQVVIPNUFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylmethoxyphenyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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